1-(2-Bromophenyl)-2-Phenylethanone
Overview
Description
1-(2-Bromophenyl)-2-Phenylethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring, which is connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2-Phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of bromobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-Phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Bromophenyl)-2-Phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-Phenylethanone involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-Phenylethanone: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)-2-Phenylethanone: Chlorine atom instead of bromine.
1-(2-Fluorophenyl)-2-Phenylethanone: Fluorine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-2-Phenylethanone is unique due to the specific positioning of the bromine atom, which influences its reactivity and properties. The presence of bromine enhances its electrophilic character, making it more reactive in certain substitution reactions compared to its chloro or fluoro analogs.
Biological Activity
Overview
1-(2-Bromophenyl)-2-Phenylethanone (CAS Number: 36081-66-0) is an aromatic ketone characterized by a bromine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer research.
The presence of the bromine atom enhances the electrophilic character of this compound, making it reactive in various substitution reactions. Its structure allows it to participate in multiple chemical transformations, including oxidation and reduction reactions, which are crucial for its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antibacterial and antifungal activities. A study highlighted its effectiveness against various bacterial strains, suggesting that the bromine substitution contributes to its enhanced antimicrobial efficacy compared to non-brominated analogs.
Anticancer Activity
This compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of human cancer cell lines. For instance, a related compound with a similar structure was shown to induce apoptosis in A549 lung cancer cells through mitochondrial pathways, with IC50 values indicating potent activity .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in cellular functions. This reactivity is particularly relevant in the context of cancer therapy, where such interactions can trigger apoptotic pathways.
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed that these compounds displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the brominated compound was more effective than its non-brominated counterparts.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
Non-brominated analog | E. coli | 10 |
This compound | S. aureus | 18 |
Non-brominated analog | S. aureus | 12 |
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, derivatives of this compound were tested against A549 lung cancer cells. The study found that certain derivatives exhibited IC50 values lower than that of the standard chemotherapeutic agent, 5-fluorouracil, indicating a promising potential for further development as anticancer agents .
Compound | IC50 (µM) | Apoptosis Induction |
---|---|---|
6l (4’-bromoflavonol) | 0.46 ± 0.02 | Yes |
Control (5-Fluorouracil) | 4.98 ± 0.41 | Yes |
Properties
IUPAC Name |
1-(2-bromophenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFZOFCSIFMCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506991 | |
Record name | 1-(2-Bromophenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36081-66-0 | |
Record name | 1-(2-Bromophenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 1-(2-bromophenyl)-2-phenylethanone described in the research paper?
A1: The paper describes a novel method for synthesizing this compound using a palladium-catalyzed α-arylation reaction. [] This method is notable because it allows for the selective arylation of the α-carbon of ortho-bromoacetophenones without affecting the existing bromine substituent. This selectivity is crucial because it opens up possibilities for further functionalization of the molecule at the bromine site.
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